molecular formula C8H2Br3NO2 B14189384 5,6,7-Tribromoisatin CAS No. 922707-29-7

5,6,7-Tribromoisatin

Cat. No.: B14189384
CAS No.: 922707-29-7
M. Wt: 383.82 g/mol
InChI Key: IDGPYCSCVAFDEH-UHFFFAOYSA-N
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Description

5,6,7-Tribromoisatin is a halogenated derivative of isatin, a heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of three bromine atoms at positions 5, 6, and 7 on the isatin ring. It has garnered significant attention due to its potent biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-tribromoisatin typically involves the bromination of isatin. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Tribromoisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxindoles, reduced isatins, and various substituted isatin derivatives, each exhibiting unique biological activities .

Mechanism of Action

The mechanism of action of 5,6,7-tribromoisatin involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 5,7-Dibromoisatin
  • 5,6-Dibromoisatin
  • 5-Bromoisatin

Comparison: 5,6,7-Tribromoisatin is unique due to the presence of three bromine atoms, which enhances its biological activity compared to its mono- and dibrominated counterparts. The additional bromine atoms contribute to its increased potency as an antiproliferative and cytotoxic agent .

Properties

CAS No.

922707-29-7

Molecular Formula

C8H2Br3NO2

Molecular Weight

383.82 g/mol

IUPAC Name

5,6,7-tribromo-1H-indole-2,3-dione

InChI

InChI=1S/C8H2Br3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14)

InChI Key

IDGPYCSCVAFDEH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)NC(=O)C2=O

Origin of Product

United States

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